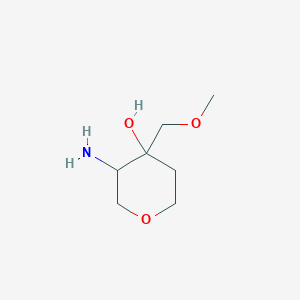

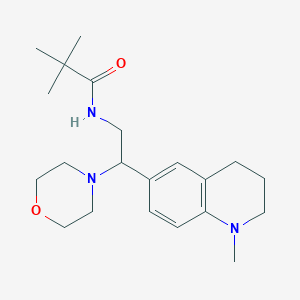

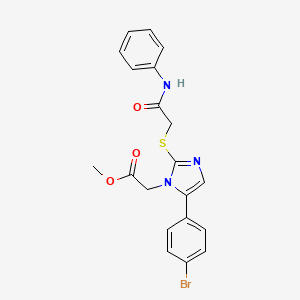

3-Amino-4-(methoxymethyl)oxan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-4-(methoxymethyl)oxan-4-ol” is a chemical compound with the CAS number 2171579-41-0 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of “this compound” is C7H15NO3. The molecular weight is 161.201. For more detailed structural information, it would be best to refer to the molecule’s structure file (MOL file) or a 3D molecular model.Applications De Recherche Scientifique

Asymmetric Synthesis

A study by Mattei et al. (2011) focused on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, an isomer of 3-Amino-4-(methoxymethyl)oxan-4-ol. They reported a new synthesis method involving the primary, nonprotected enamine of a commercially available β-keto ester and asymmetric catalytic enamine hydrogenation. This process yielded high enantiomeric excess (ee) values, which were further improved by product crystallization (Mattei, Moine, Püntener, & Schmid, 2011).

Cardioselectivity and Binding Studies

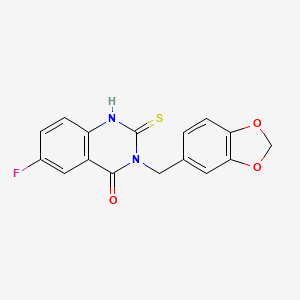

Rzeszotarski et al. (1983) synthesized a series of compounds including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, to explore their cardioselectivity. Their analysis suggested different modes of binding dependent on the presence of a 4-substituent in the aryloxy ring, indicating the potential of this compound derivatives in cardioselective applications (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).

Synthesis of Amino Sugars and Mimetics

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates. They developed new routes for producing dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, demonstrating the versatility of this compound in synthesizing complex carbohydrate structures (Pfrengle & Reissig, 2010).

Enzymatic Resolution in Asymmetric Synthesis

Torre, Gotor‐Fernández, and Gotor (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, using Candida antarctica lipase A for the transesterification reaction. This research highlights the potential for using enzymes in the synthesis of derivatives of this compound for pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Phototriggers in Neurochemistry

Conrad et al. (2000) explored the use of 3-methoxy substituted compounds as phototriggers, extending the absorption range of the p-hydroxyphenacyl photoremovable protecting group. This research offers insights into the use of this compound derivatives in neurochemical applications, where controlled release of active compounds is crucial (Conrad, Givens, Weber, & Kandler, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-4-(methoxymethyl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-10-5-7(9)2-3-11-4-6(7)8/h6,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBJGXRGOFQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)

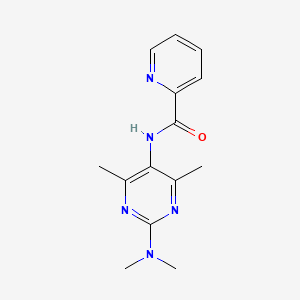

![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)

![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)

![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)